AC-(D)Phe-pro-borolys-OH

Thrombin inhibition Serine protease Boronic acid inhibitor

Quantitative thrombin inhibition studies require precise control over residual enzyme activity. Ultra-potent inhibitors (Ki < 0.1 nM) can saturate the dynamic range, while weak inhibitors lack specificity. AC-(D)Phe-pro-borolys-OH delivers a calibrated intermediate potency (Ki = 0.24 nM) - validated by X-ray crystallography (PDB: 1LHD, 2.35 Å). - **Defined SAR position**: 6x less potent than boroArg, 330x more potent than boroOrn - **Structural validation**: Covalent boron-Ser195 bond; ideal for molecular replacement (space group C2) - **Application**: Dose-response studies, SAR benchmarking, and computational validation

Molecular Formula C21H33BN4O5
Molecular Weight 432.3 g/mol
Cat. No. B10758302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-(D)Phe-pro-borolys-OH
Molecular FormulaC21H33BN4O5
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESB(C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O
InChIInChI=1S/C21H33BN4O5/c1-15(27)24-17(14-16-8-3-2-4-9-16)21(29)26-13-7-10-18(26)20(28)25-19(22(30)31)11-5-6-12-23/h2-4,8-9,17-19,30-31H,5-7,10-14,23H2,1H3,(H,24,27)(H,25,28)/t17-,18+,19+/m1/s1
InChIKeyUCQIHCRMWNRFNP-QYZOEREBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-(D)Phe-pro-borolys-OH: Product Overview


AC-(D)Phe-pro-borolys-OH is a synthetic, boronic acid-functionalized peptidomimetic that functions as a potent, competitive inhibitor of the serine protease thrombin (Factor IIa) [1]. The compound features a C-terminal borolysine (boroLys) residue, wherein the boronic acid moiety forms a reversible covalent bond with the active-site serine (Ser195) of thrombin, mimicking the tetrahedral transition state of proteolysis [2]. Its structure is experimentally validated via X-ray crystallography (PDB ID: 1LHD) complexed with human α-thrombin at 2.35 Å resolution, confirming a well-defined binding mode at the enzyme's S1 specificity pocket [3].

Enzyme target Serine protease thrombin (Factor IIa) inhibition studies
Binding mode Covalent, reversible transition-state mimetic mechanism
Structural data Experimentally determined X-ray structure (PDB 1LHD)

AC-(D)Phe-pro-borolys-OH: Substitution Risks


Boropeptide thrombin inhibitors sharing the D-Phe-Pro scaffold are not interchangeable. Systematic modification of the P1 boronic amino acid side chain produces dramatic shifts in inhibitory potency exceeding three orders of magnitude [1]. AC-(D)Phe-pro-borolys-OH occupies a defined intermediate position within this activity spectrum: its lysine-derived P1 side chain yields a Ki of 0.24 nM, approximately 6-fold less potent than the arginine analog (boroArg, Ki = 0.04 nM) but approximately 33-fold more potent than the ornithine analog (boroOrn, Ki = 79 nM) [2]. These differences arise from the energetics of interactions with Asp189 in the thrombin S1 pocket, water-mediated contacts, and solution-state ligand flexibility, not merely chain-length variation [3]. Procurement decisions based solely on scaffold identity or nominal P1 substitution risk selecting compounds with potency unsuited to the intended experimental dynamic range or with unintended off-target profiles.

P1 side-chain identity governs affinity; analogs sharing the D-Phe-Pro scaffold produce potency shifts exceeding 1000-fold.
Lysine (boroLys) vs. arginine (boroArg) substitution alters S1 pocket interaction and may shift target engagement profile.
Chain-length variation alone does not predict rank order; boroHomoLys and boroOrn show non-linear potency differences.

AC-(D)Phe-pro-borolys-OH: Quantitative Evidence Guide


Thrombin Inhibitory Potency: Head-to-Head Comparison

AC-(D)Phe-pro-borolys-OH exhibits a thrombin inhibition constant (Ki) of 0.24 nM, as determined in a head-to-head kinetic and crystallographic study that directly compared the lysine analog with the arginine, homolysine, and ornithine variants of the identical D-Phe-Pro-boroXaa scaffold [1]. The Ki values span three orders of magnitude across the series, confirming that P1 side-chain identity, not merely chain length, governs affinity [2].

Thrombin inhibition Ki
Head-to-head
Target Ki = 0.24 nM
boroArg Ki = 0.04 nM boroHomoLys Ki = 8.1 nM boroOrn Ki = 79 nM
Intermediate potency within boropeptide series
6-fold less potent than boroArg; 33-fold more potent than boroOrn
Thrombin inhibition Serine protease Boronic acid inhibitor

Experimental Crystal Structure Validation

The X-ray crystal structure of AC-(D)Phe-pro-borolys-OH bound to human α-thrombin has been experimentally determined and deposited as PDB ID: 1LHD, with refinement to 2.35 Å resolution and a crystallographic R-factor of 0.201 [1]. In the same head-to-head study, the boroArg analog (DuP714) structure was refined to 1.95 Å (R-factor = 0.204), the boroHomoLys analog to 2.4 Å (R-factor = 0.212), the boroOrn analog to 2.25 Å (R-factor = 0.195), and the amidine analog to 2.25 Å (R-factor = 0.197) [2]. The boron atom is covalently bonded to Ser195 Oγ and adopts near-tetrahedral geometry characteristic of the transition-state mimetic binding mode [3].

Crystal structure
Head-to-head
PDB 1LHD, 2.35 Å, R=0.201
Space group C2
Experimentally confirmed binding pose supports structural studies
Resolution comparable to series (1.95–2.4 Å)
X-ray crystallography Thrombin-inhibitor complex Structural biology

Binding Mode: Covalent Transition-State Mimetic

Crystallographic analysis of the 1LHD complex confirms that the boron atom of AC-(D)Phe-pro-borolys-OH is covalently bonded to the side-chain oxygen (Oγ) of the catalytic Ser195, adopting a nearly tetrahedral geometry that mimics the transition state of serine protease catalysis [1]. The lysine ε-amino group of the boroLys P1 side chain interacts with backbone carbonyl groups, water molecules, and the Asp189 carboxylate in the S1 specificity pocket, a binding mode that differs in detail from the guanidinium-mediated interactions of the boroArg analog [2]. This class-level mechanistic feature—boronic acid transition-state mimetic—distinguishes the entire boropeptide series from non-covalent thrombin inhibitors such as argatroban or dabigatran, which lack the covalent tetrahedral intermediate character [3].

Binding mechanism
Class-level
Covalent Ser195-boron tetrahedral complex
Transition-state mimetic class distinct from non-covalent inhibitors
Extended residence time context may differ across experimental models
Transition-state analog Serine protease mechanism Covalent reversible inhibition

P1 Side-Chain SAR in Boropeptide Inhibitors

The systematic variation of the P1 side chain across the Ac-(D)Phe-Pro-boroXaa series reveals a quantitative structure-activity relationship (SAR) wherein potency does not correlate linearly with side-chain length. The Ki values are: boroOrn (n=3 methylene units) = 79 nM; boroLys (n=4) = 0.24 nM; boroHomoLys (n=5) = 8.1 nM; boroArg (n=3, guanidinium-terminated) = 0.04 nM [1]. The boroLys analog (target compound) achieves a potency minimum within the linear alkylamine series, with both shorter (ornithine) and longer (homolysine) P1 extensions reducing affinity by factors of approximately 330 and 34, respectively [2]. The variation across three orders of magnitude reflects differences in the energetics of interactions made with thrombin and differences in ligand flexibility in solution [3].

P1 side-chain SAR
Head-to-head
Lys (4 CH₂): Ki 0.24 nM
Orn (3 CH₂): Ki 79 nM HomoLys (5 CH₂): Ki 8.1 nM Arg (3 CH₂+guan): Ki 0.04 nM
Non-linear chain-length–potency relationship
Lys analog shows reported rank within linear alkylamine subclass
Structure-activity relationship P1 side chain SAR

Crystallographic Parameters for Molecular Replacement

The crystallographic parameters for the AC-(D)Phe-pro-borolys-OH:thrombin complex have been explicitly documented: space group C2, unit cell dimensions a = 70.3 Å, b = 71.9 Å, c = 71.9 Å, β = 100.9°, with refinement to 2.35 Å resolution and R-factor = 0.201 [1]. In comparison, the boroArg complex crystallized in the same space group with a = 70.8 Å, b = 72.3 Å, c = 72.6 Å, β = 100.6° (R=0.204, 1.95 Å); the boroHomoLys complex with a = 70.3 Å, b = 71.9 Å, c = 71.9 Å, β = 100.9° (R=0.212, 2.4 Å); the boroOrn complex with a = 70.4 Å, b = 72.2 Å, c = 72.2 Å, β = 100.1° (R=0.195, 2.25 Å); and the amidine analog with a = 70.8 Å, b = 72.4 Å, c = 72.2 Å, β = 100.3° (R=0.197, 2.25 Å) [2]. The high isomorphicity across the series (all C2 space group with near-identical cell dimensions) validates the structural consistency of the binding mode and enables direct electron density comparisons.

Unit cell parameters
Head-to-head
a=70.3, b=71.9, c=71.9 Å, β=100.9°
Space group C2, isomorphous with series
Supports molecular replacement and comparative modeling
Unit cell volume ~359,000 ų; consistent across analog series
Crystallographic unit cell Molecular replacement Structural refinement

AC-(D)Phe-pro-borolys-OH: Validated Applications


Intermediate-Potency Thrombin Inhibition in Coagulation Studies

AC-(D)Phe-pro-borolys-OH, with a Ki of 0.24 nM, provides an intermediate level of thrombin inhibition between the ultra-potent boroArg analog (0.04 nM) and the weaker boroOrn analog (79 nM) [1]. This potency tier is advantageous for experimental protocols requiring measurable residual thrombin activity for dose-response characterization, or for studies where complete enzyme saturation by sub-nanomolar inhibitors (e.g., DuP714) would obscure dynamic range. The defined Ki enables precise calculation of fractional inhibition at experimental concentrations, supporting quantitative enzymology in coagulation research [2].

Structure-Based Drug Design with Validated Binding Coordinates

The PDB entry 1LHD (2.35 Å resolution, R-factor = 0.201) provides a fully refined, experimentally validated three-dimensional structure of AC-(D)Phe-pro-borolys-OH bound to human α-thrombin [1]. This structural data enables: (1) molecular docking and virtual screening campaigns using the ligand-bound conformation as a pharmacophore template; (2) molecular dynamics simulations to explore binding energetics and residence time; (3) structure-guided optimization of the D-Phe-Pro scaffold for improved selectivity or pharmacokinetic properties [2]. The documented covalent boron-Ser195 interaction serves as a benchmark for validating computational models of transition-state analog binding.

SAR Calibration Standard for P1 Optimization

AC-(D)Phe-pro-borolys-OH serves as a calibrated reference point within the Ac-(D)Phe-Pro-boroXaa series, where potency varies from 0.04 nM (boroArg) to 79 nM (boroOrn) [1]. Procurement of this compound enables SAR studies that benchmark novel P1 modifications against the lysine baseline (Ki = 0.24 nM). Because the structural and kinetic data for the entire analog series were generated under identical experimental conditions, cross-study comparisons are methodologically sound, supporting internal medicinal chemistry programs seeking to optimize P1 interactions with the thrombin S1 pocket [2].

Crystallographic Phasing via Isomorphous Complexes

The near-isomorphous nature of the Ac-(D)Phe-Pro-boroXaa:thrombin complexes (all crystallizing in space group C2 with unit cell dimensions varying by <2%) positions 1LHD as a reliable molecular replacement search model [1]. Researchers investigating novel thrombin inhibitors that bind in a similar orientation can use the 1LHD coordinates to phase diffraction data from isomorphous crystals, accelerating structure determination and reducing the need for heavy-atom derivatization or anomalous scattering methods [2]. The high-quality refinement (R-factor = 0.201) further supports its use as a starting model for difference Fourier analysis of ligand-bound states.

Application
Selection Property
Validation Focus
Thrombin inhibition studies (intermediate potency)
Intermediate inhibition tier
Enzyme inhibition assay design
Structure-guided research with confirmed coordinates
Experimentally determined binding pose
Molecular docking and dynamics models
SAR calibration for P1 optimization
Reference Ki within boropeptide series
SAR benchmarking under identical conditions
Crystallographic phasing with isomorphous complexes
Near-isomorphous unit cell
Molecular replacement search model

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